1,1'-Azobis(cyclohexanecarbonitrile)

Catalog No.
S1892922
CAS No.
2094-98-6
M.F
C14H20N4
M. Wt
244.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Azobis(cyclohexanecarbonitrile)

CAS Number

2094-98-6

Product Name

1,1'-Azobis(cyclohexanecarbonitrile)

IUPAC Name

1-[(1-cyanocyclohexyl)diazenyl]cyclohexane-1-carbonitrile

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

InChI

InChI=1S/C14H20N4/c15-11-13(7-3-1-4-8-13)17-18-14(12-16)9-5-2-6-10-14/h1-10H2

InChI Key

KYIKRXIYLAGAKQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C#N)N=NC2(CCCCC2)C#N

Canonical SMILES

C1CCC(CC1)(C#N)N=NC2(CCCCC2)C#N

The exact mass of the compound 1,1'-Azobis(cyclohexanecarbonitrile) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1'-Azobis(cyclohexanecarbonitrile), commonly identified by CAS 2094-98-6 and trade names such as Vazo™ 88 or V-40, is a highly stable, oil-soluble symmetrical azo radical initiator. In industrial and laboratory procurement, it is primarily selected for its elevated thermal decomposition profile, featuring a 10-hour half-life temperature of 88 °C. Unlike lower-temperature baseline initiators, this compound provides predictable, first-order decomposition kinetics that do not undergo free-radical-induced secondary decomposition . This makes it an essential precursor for bulk, solution, and suspension polymerizations where sustained radical flux at elevated temperatures (80–120 °C) is required . Furthermore, its high solubility in organic solvents like toluene and dimethylformamide, combined with its non-reactivity toward dyes and redox-sensitive agents, ensures broad compatibility in complex resin and coating formulations .

Attempting to substitute 1,1'-Azobis(cyclohexanecarbonitrile) with the industry-standard Azobisisobutyronitrile (AIBN) fails fundamentally due to mismatched thermal kinetics . AIBN has a 10-hour half-life at approximately 64 °C; if deployed in an 80–90 °C process, its half-life drops to under an hour [1]. This rapid decomposition causes 'initiator burnout,' where the radical pool is depleted before monomer conversion is complete, leading to stalled reactions, broad molecular weight distributions, and high residual monomer content [1]. Conversely, using the cyclohexanecarbonitrile derivative at AIBN's typical operating temperatures (60–70 °C) yields insufficient radical flux to initiate polymerization efficiently [2]. Therefore, procurement must strictly align the initiator's thermal decomposition profile with the target process temperature, making generic substitution impossible for processes requiring sustained radical generation above 80 °C.

Baseline Thermal Stability and Operational Window

The defining procurement metric for azo initiators is the 10-hour half-life temperature. 1,1'-Azobis(cyclohexanecarbonitrile) exhibits a 10-hour half-life at 88 °C, whereas the standard comparator AIBN (Vazo 64) reaches this metric at 64 °C . This 24 °C difference dictates the operational window of the initiator, allowing the target compound to be utilized safely and effectively in high-temperature polymerizations without undergoing immediate thermal degradation.

Evidence Dimension10-Hour Half-Life Temperature (T_1/2)
Target Compound Data88 °C
Comparator Or BaselineAIBN (Vazo 64): 64 °C
Quantified Difference+24 °C higher thermal stability threshold
ConditionsStandard thermal decomposition in organic solvent

Dictates the baseline operational window, allowing the compound to be used in high-temperature processes without premature radical depletion.

Prevention of Initiator Burnout in Extended Syntheses

In prolonged high-temperature syntheses, maintaining a steady radical flux is critical. At 90 °C, 1,1'-Azobis(cyclohexanecarbonitrile) maintains a half-life of approximately 7.6 hours [1]. In contrast, AIBN's half-life drops to roughly 1 hour at 80 °C, and significantly less at 90 °C, resulting in rapid initiator burnout and incomplete monomer conversion (e.g., stalling at 76% conversion in IPN synthesis) [2]. Switching to the target compound provides adequate, sustained radical flux over multi-hour reaction durations [2].

Evidence DimensionInitiator Half-Life at Elevated Temperatures
Target Compound Data~7.6 hours at 90 °C
Comparator Or BaselineAIBN: ~1 hour at 80 °C
Quantified Difference>7x longer half-life at processing temperatures ≥80 °C
ConditionsRAFT and simultaneous IPN synthesis at 80–90 °C

Eliminates the need for continuous initiator dosing in long-duration syntheses, ensuring a steady radical supply for high-conversion polymerizations.

Activation Energy for Controlled Radical Release

The thermal decomposition of the target compound requires a higher activation energy (Ea = 149.1 kJ/mol) compared to AIBN (Ea = 131.7 kJ/mol) [1]. This higher kinetic barrier means the compound remains highly stable at lower temperatures—reducing the risk of premature decomposition during storage or mixing—while delivering a steep, highly predictable radical release curve once the specific target temperature (>80 °C) is reached [1].

Evidence DimensionDecomposition Activation Energy (Ea)
Target Compound Data149.1 kJ/mol
Comparator Or BaselineAIBN: 131.7 kJ/mol
Quantified Difference+17.4 kJ/mol higher activation barrier
ConditionsArrhenius kinetic modeling of thermal decomposition

Provides superior shelf stability at room temperature while ensuring precise control over reaction initiation at elevated temperatures.

Residual Monomer Reduction via Chaser Initiation

Because of its elevated decomposition temperature, 1,1'-Azobis(cyclohexanecarbonitrile) is uniquely suited as a 'chaser' catalyst. When used in combination with lower-temperature initiators (like V-65 or AIBN), it remains largely dormant during the initial polymerization phase . During a terminal heat-ramp phase, it activates to consume residual monomers, significantly decreasing the final unreacted monomer concentration compared to processes relying solely on a single low-temperature initiator .

Evidence DimensionTerminal Stage Monomer Conversion Capability
Target Compound DataActivates >80 °C to drive final conversion
Comparator Or BaselineLow-temp initiators (AIBN, V-65): Fully consumed before terminal heating
Quantified DifferenceEnables near-complete residual monomer consumption during terminal heat ramps
ConditionsTwo-stage polymerization with a terminal temperature ramp

Crucial for meeting strict environmental and regulatory limits on volatile organic compounds (VOCs) and unreacted monomers in commercial resins.

High-Temperature RAFT and Living Radical Polymerizations

Required for complex macromolecular architectures (e.g., star polymers, simultaneous IPNs) where reaction kinetics demand temperatures of 80–100 °C to overcome steric hindrance or monomer specificities. At these temperatures, standard AIBN suffers from rapid burnout, whereas 1,1'-Azobis(cyclohexanecarbonitrile) provides the sustained radical flux necessary for high conversion over several hours [1].

Terminal 'Chaser' Initiation for Low-VOC Resins

Deployed in the final stages of industrial bulk or solution polymerizations. By adding the compound and ramping the reactor temperature above 85 °C, manufacturers can efficiently 'mop up' residual, unreacted monomers left behind by lower-temperature initiators, ensuring compliance with strict VOC and toxicity regulations in coatings and adhesives .

Free-Radical Halogenation of Aromatics

Utilized in the synthesis of halogenated intermediates, such as the chlorination of xylenes. The optimal reaction temperature for these processes is often 85–90 °C, which perfectly aligns with the 10-hour half-life of 1,1'-Azobis(cyclohexanecarbonitrile), offering superior control and chlorine efficiency compared to UV-initiated or AIBN-initiated processes [2].

Physical Description

1,1'-azodi-(hexahydrobenzonitrile) appears as a white to light colored solid substance. Insoluble in water and more dense that water. May cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. If exposed to high temperatures or flames this material may ignite and burn with an intense flame. Dust may form an explosive mixture in air.
PelletsLargeCrystals

XLogP3

3.4

Melting Point

116.0 °C

UNII

9Y0B93KKUS

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H242 (97.78%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2094-98-6
25551-14-8

Wikipedia

ABCN

General Manufacturing Information

Paint and coating manufacturing
Cyclohexanecarbonitrile, 1,1'-(1,2-diazenediyl)bis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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